molecular formula C14H26N2O4 B12785419 2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl CAS No. 27291-53-8

2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl

Cat. No.: B12785419
CAS No.: 27291-53-8
M. Wt: 286.37 g/mol
InChI Key: OTNYVVIMLCIIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl is a compound known for its unique chemical structure and properties. It is a derivative of piperidine, characterized by the presence of a nitroxide radical. This compound is notable for its stability and reactivity, making it a valuable tool in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl typically involves multiple steps. One common method starts with the condensation of 2,2,6,6-tetramethyl-4-piperidone with hydrazine hydrate to form a hydrazone. This intermediate is then subjected to high-temperature dehydrogenation to yield 2,2,6,6-tetramethylpiperidine. The final step involves the oxidation of this compound to produce the desired nitroxide radical .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl involves its ability to act as a stable free radical. The nitroxide radical can interact with other radicals, effectively terminating radical chain reactions. This property is particularly useful in preventing oxidative damage in biological systems and stabilizing polymers .

Comparison with Similar Compounds

2,2,6,6-Tetramethyl-4-(beta-N-ethyleneiminopropionyl)oxypiperidine-1-oxyl can be compared with other similar nitroxide radicals, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

27291-53-8

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl) 3-(aziridin-1-yl)propaneperoxoate

InChI

InChI=1S/C14H26N2O4/c1-13(2)9-11(17)10-14(3,4)16(13)20-19-12(18)5-6-15-7-8-15/h11,17H,5-10H2,1-4H3

InChI Key

OTNYVVIMLCIIDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OOC(=O)CCN2CC2)(C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.